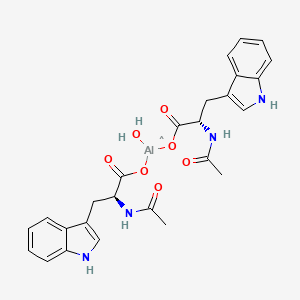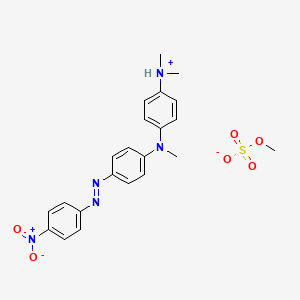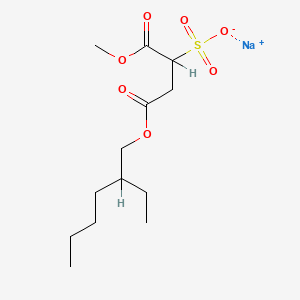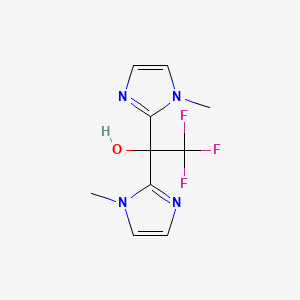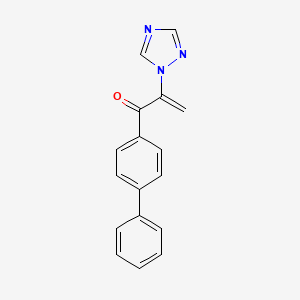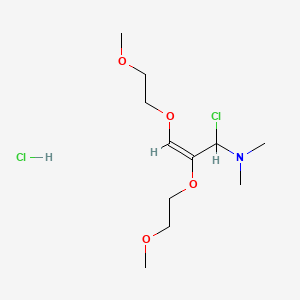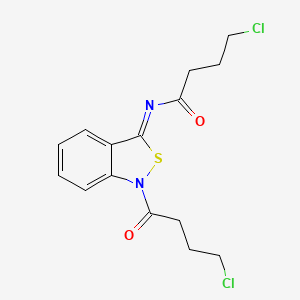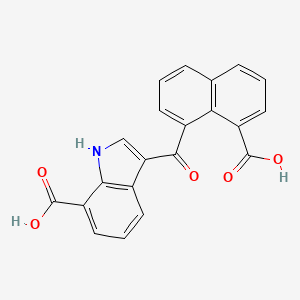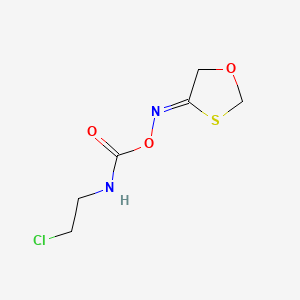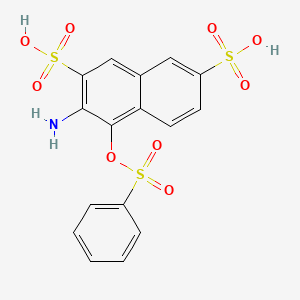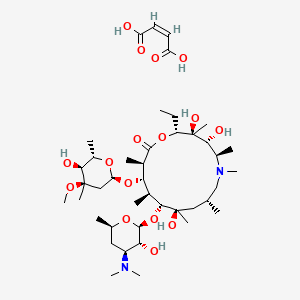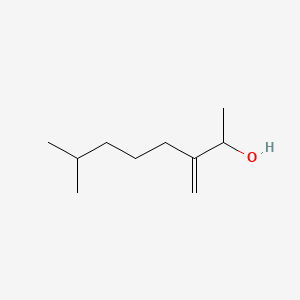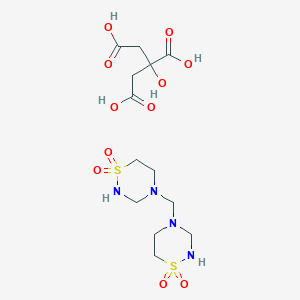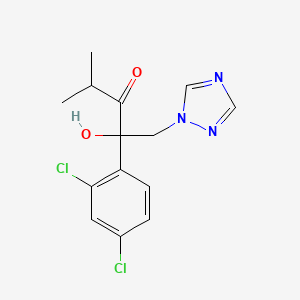
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ペンタノン, 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)- は、分子式が C14H15Cl2N3O で表される複雑な有機化合物です。この化合物は、トリアゾール環、ジクロロフェニル基、ヒドロキシ基の存在によって特徴付けられ、さまざまな化学反応や用途において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
3-ペンタノン, 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)- の合成は、一般的に複数のステップを伴います。一般的な方法の1つは、2,4-ジクロロベンズアルデヒドとアセトンを塩基の存在下で反応させて中間体を生成することです。この中間体を次に酸性条件下で1H-1,2,4-トリアゾールと反応させて最終生成物を得ます。反応条件は、多くの場合、高収率と純度を確保するために、制御された温度と特定の触媒を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フロー反応器と自動システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、化合物を純粋な形で得ています。
化学反応の分析
反応の種類
3-ペンタノン, 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)- は、さまざまな化学反応を起こし、以下が含まれます。
酸化: ヒドロキシ基は、酸化されてケトンを形成できます。
還元: ジクロロフェニル基は、フェニル基に還元できます。
置換: トリアゾール環は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
生成される主要な生成物
酸化: 2-(2,4-ジクロロフェニル)-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)-3-ペンタノンの形成。
還元: 2-(フェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)-3-ペンタノンの形成。
置換: さまざまな置換トリアゾール誘導体の形成。
科学研究における用途
3-ペンタノン, 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)- は、科学研究において多くの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 抗真菌剤および抗菌剤としての可能性について探求されています。
産業: 農薬や医薬品の開発に利用されています。
科学的研究の応用
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
3-ペンタノン, 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)- の作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は酵素に結合し、その活性を阻害することができます。ジクロロフェニル基は化合物の親油性を高め、細胞膜をより効果的に透過することができます。この化合物は、重要な酵素や経路を阻害することにより、細胞プロセスを阻害することができます。
類似化合物との比較
類似化合物
- 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)-3-ブタノン
- 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)-3-ヘキサノン
独自性
類似化合物と比較して、3-ペンタノン, 2-(2,4-ジクロロフェニル)-2-ヒドロキシ-4-メチル-1-(1H-1,2,4-トリアゾール-1-イル)- は、その独特の分子構造により、独特の反応性と生物活性を示す点が際立っています。2位にヒドロキシ基、1位にトリアゾール環が存在することで、さまざまな化学修飾と生物学的標的との相互作用が可能になります。
特性
CAS番号 |
107658-67-3 |
|---|---|
分子式 |
C14H15Cl2N3O2 |
分子量 |
328.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9(2)13(20)14(21,6-19-8-17-7-18-19)11-4-3-10(15)5-12(11)16/h3-5,7-9,21H,6H2,1-2H3 |
InChIキー |
FJEFNLXJBYDWTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



